molecular formula C15H14N4O B2360648 3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286722-24-4

3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2360648
CAS RN: 1286722-24-4
M. Wt: 266.304
InChI Key: NTLRAKSXCUMWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrido[2,3-d]pyrimidine family. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Optoelectronic Devices

The molecular structure of 3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is similar to that of m-MTDATA , a molecule used in optoelectronics . Its electron-donor characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and other devices that require materials with good electron-donating properties. The compound’s ability to modify its electronic structure with increased molecular complexity can lead to improved performance in these applications.

Cancer Treatment

Compounds with the pyrido[2,3-d]pyrimidine scaffold, such as the one , have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical target in cancer therapy, and inhibitors can selectively target tumor cells. The compound’s structure allows for significant inhibition of cell growth in various cancer cell lines, making it a promising candidate for anticancer drugs.

Antitumor Activity

The pyrido[2,3-d]pyrimidine derivatives have shown therapeutic potential, including antitumor effects . These compounds can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. This inhibition can lead to effective treatments for various types of cancer.

Chronic Obstructive Pulmonary Disease (COPD)

The compound’s framework is conducive to the development of PI3Kδ inhibitors . PI3Kδ plays a significant role in the pathogenesis of COPD, and inhibitors can provide a new therapeutic approach for this chronic respiratory disease.

Rheumatoid Arthritis

Pyrido[2,3-d]pyrimidine derivatives have been linked to potential activity against rheumatoid arthritis . The compound’s ability to interact with biological targets relevant to inflammatory processes can lead to the development of new anti-inflammatory medications.

Drug Development

The compound’s structure is conducive to modifications that can enhance its drug-like properties . Its presence in various drugs and ongoing studies for new therapies highlights its importance in drug development. The compound can be synthesized using different protocols, allowing for the exploration of its full therapeutic potential.

properties

IUPAC Name

3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-8-11(5-6-13(9)16)19-10(2)18-14-12(15(19)20)4-3-7-17-14/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLRAKSXCUMWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.